N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide
Overview
Description
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiophene sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide typically involves multiple steps. The thiophene sulfonohydrazide moiety is then attached through a series of condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient chlorination and fluorination . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and reduced forms of the original compound, depending on the specific reaction conditions .
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The precise mechanism of action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: A fungicide with a similar trifluoromethyl-pyridine structure.
Fluazinam: Another fungicide that shares structural similarities and is used in agriculture.
Uniqueness
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is unique due to its combination of a trifluoromethyl group, pyridine ring, and thiophene sulfonohydrazide moiety.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9)10-8(12)5-7(6-16-10)11(13,14)15/h2-6,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZGBFYNIUNJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333037 | |
Record name | N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400082-51-1 | |
Record name | N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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